molecular formula C17H11NO8 B117550 Aristolochic acid E CAS No. 107259-48-3

Aristolochic acid E

Cat. No.: B117550
CAS No.: 107259-48-3
M. Wt: 357.3 g/mol
InChI Key: ZRCMNWRTDNPVFL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Aristolochic acids (AAs), including Aristolochic acid E, are a group of toxins commonly present in the plants of genus Aristolochia and Asarum . The primary targets of this compound are the kidneys , specifically the proximal tubule . This nephron segment is particularly prone to toxic injury due to its important role in urinary elimination of drugs and other xenobiotics .

Mode of Action

This compound interacts with its targets, causing necrotic and apoptotic cell death exclusively in the proximal tubule . The carcinogenic effects of aristolochic acids are thought to be a result of mutation of the tumor suppressor gene TP53 , which seems to be unique to aristolochic acid-associated carcinogenesis .

Biochemical Pathways

This compound affects multiple biochemical pathways. In hepatocytes, it activates NF-κB and STAT3 signaling pathways , which may contribute to the inflammatory response and apoptosis . In liver sinusoidal endothelial cells (LSECs), it activates multiple oxidative stress and inflammatory associated signaling pathways and induces apoptosis .

Pharmacokinetics

The pharmacokinetics of this compound involves rapid absorption and elimination, fitting into a two-compartmental open model . The elimination of this compound has a relationship with the dosage, with the low dose group eliminating more quickly than the high dose group .

Result of Action

The result of this compound’s action is severe nephrotoxicity and carcinogenicity. It can cause end-stage renal failure associated with urothelial carcinoma . The progressive lesions and mutational events initiated by this compound are irreversible .

Action Environment

The action of this compound can be influenced by environmental factors. Chronic environmental exposure to aristolochic acid due to environmental/dietary contamination has been reported . Moreover, the use of AA-containing herbal remedies and the consumption of food contaminated by AAs still carry high risk .

Biochemical Analysis

Biochemical Properties

Aristolochic Acid E interacts with various enzymes, proteins, and other biomolecules. It is metabolically activated to reactive intermediates that generate DNA adducts . The enzymes involved in this process include cytochrome P450 (CYP) 1A1 and CYP1A2 . These interactions contribute to the biochemical reactions that this compound is involved in.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In hepatocytes, it activates NF-κB and STAT3 signaling pathways, which may contribute to the inflammatory response and apoptosis . In liver sinusoidal endothelial cells (LSECs), this compound activates multiple oxidative stress and inflammatory associated signaling pathways and induces apoptosis .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It forms covalent DNA adducts by binding preferentially to the exocyclic amino acid group of purine nucleotides, creating a cyclic N-acylnitrenium ion with a delocalized positive charge . This leads to changes in gene expression and can result in cell damage and disease.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The progressive lesions and mutational events initiated by this compound are irreversible

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, in a pilot carcinogenicity study in rats, aristolochic acids were administered orally at dose levels of 0, 0.1, 1, and 10 mg/kg body weight

Metabolic Pathways

This compound is involved in several metabolic pathways. It is enzymatically reduced to reactive intermediates that generate DNA adducts . The enzymes involved in this process include cytochrome P450 (CYP) 1A1 and CYP1A2 .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Uptake assays in heterologous expression systems identified murine organic anion transporters (mOat1, mOat2, and mOat3) as capable of mediating transport of AA-I

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of aristolochic acid E typically involves the extraction from natural sources, such as plants of the Aristolochiaceae family. The extraction process often includes the use of solvents like methanol or ethanol to isolate the compound from plant material .

Industrial Production Methods: Industrial production of this compound is not common due to its toxic nature. when required for research purposes, it is usually obtained through advanced extraction techniques such as pressurized liquid extraction (PLE) and supercritical fluid extraction (SFE), which offer high efficiency and purity .

Chemical Reactions Analysis

Types of Reactions: Aristolochic acid E undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

8-hydroxy-9-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO8/c1-24-11-3-2-7-8(15(11)19)4-10(18(22)23)13-9(17(20)21)5-12-16(14(7)13)26-6-25-12/h2-5,19H,6H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRCMNWRTDNPVFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC(=C3C(=CC4=C(C3=C2C=C1)OCO4)C(=O)O)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40147983
Record name Aristolochic acid E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40147983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107259-48-3
Record name Aristolochic acid E
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107259483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aristolochic acid E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40147983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the chemical structure of aristolochic acid E and where was it discovered?

A1: this compound is a naturally occurring phenanthrene compound characterized by the presence of a nitro group. It was first isolated from the roots of the Aristolochia contorta Bunge plant. [, ] Its structure is defined as 7-methoxy-8-hydroxy-aristolochic acid. []

Q2: Apart from this compound, what other compounds were found in the Aristolochia contorta Bunge plant?

A2: In addition to this compound, researchers identified five other compounds within the Aristolochia contorta Bunge plant: allantoin, aristolochic acid A, magnoflorine, β-sitosterol, and daucosterol. []

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